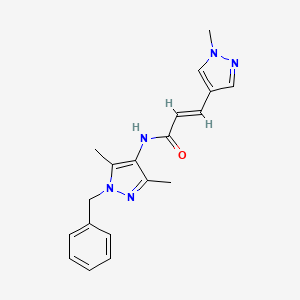![molecular formula C22H29NO4 B10899762 {5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)
{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxylated phenyl group, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxylated phenyl group and the piperidine moiety. Common reagents used in these reactions include methoxybenzene, propyl bromide, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- {5-[(2-METHOXY-4-ETHYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-BUTYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
Uniqueness
What sets {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy and propyl groups, along with the furan and piperidine moieties, provides a unique combination of properties that can be exploited for various applications.
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
[5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H29NO4/c1-4-6-17-8-10-19(21(13-17)25-3)26-15-18-9-11-20(27-18)22(24)23-12-5-7-16(2)14-23/h8-11,13,16H,4-7,12,14-15H2,1-3H3 |
Clave InChI |
BGDRDPZYQPPGIG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC(C3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10899680.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10899687.png)
![2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide](/img/structure/B10899692.png)

![(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899705.png)
![N'~1~,N'~2~-bis[(E)-(2,4-dimethylphenyl)methylidene]ethanedihydrazide](/img/structure/B10899712.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10899728.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)

